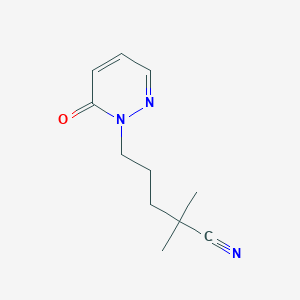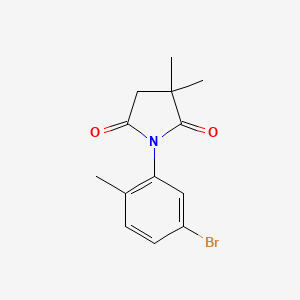![molecular formula C11H14N4O2 B7589912 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research. IMPA belongs to the class of imidazopyrimidine derivatives and is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme in the de novo synthesis of purine nucleotides, which are necessary for DNA and RNA synthesis. Thus, IMPA has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
Mécanisme D'action
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid exerts its pharmacological effects by inhibiting IMPDH, which is a rate-limiting enzyme in the de novo synthesis of purine nucleotides. By inhibiting IMPDH, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid reduces the levels of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death.
Biochemical and Physiological Effects:
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of GTP and dGTP, which are necessary for DNA and RNA synthesis. This ultimately leads to inhibition of cell proliferation and cell death. In addition, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to modulate the immune system by inhibiting T-cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has several advantages for lab experiments. It has a high potency and specificity for IMPDH inhibition, which makes it a useful tool for studying the purine nucleotide synthesis pathway. However, 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in viral infections, such as hepatitis C and HIV. Finally, the role of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid in the regulation of immune responses and its potential as an immunomodulatory agent is an area of growing interest.
Méthodes De Synthèse
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid involves a series of chemical reactions. The first step involves the reaction of 2-amino-4-methylimidazole with ethyl glyoxylate to form 2-(2-oxoethyl)-4-methylimidazole. This compound is then reacted with 2-bromoacetic acid to yield 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole. The final step involves the reaction of 2-(2-(bromomethyl)-2-oxoethyl)-4-methylimidazole with methylamine to form 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid.
Applications De Recherche Scientifique
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid has been found to inhibit the growth of various cancer cells, including leukemia, lymphoma, and solid tumors. This is due to its ability to inhibit the de novo synthesis of purine nucleotides, which are essential for cancer cell proliferation.
Propriétés
IUPAC Name |
2-(imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,9(16)17)13-6-8-7-15-5-3-4-12-10(15)14-8/h3-5,7,13H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHKIWLXTJIXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCC1=CN2C=CC=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)


![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)
![3-methyl-N-[(2-methylphenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589936.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]hexanoic acid](/img/structure/B7589940.png)
